KRAS G12C inhibitor 56 is a small-molecule compound designed to target the KRAS G12C mutation, a common alteration in various cancers, particularly non-small cell lung cancer. This mutation results in a constitutively active form of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. The development of direct inhibitors like KRAS G12C inhibitor 56 aims to covalently bind to the cysteine at position 12 of the KRAS protein, effectively locking it in an inactive state and disrupting downstream signaling pathways essential for tumor survival.
KRAS G12C inhibitor 56 is classified as a covalent inhibitor targeting the KRAS protein. It belongs to a broader category of compounds that specifically inhibit mutant forms of the RAS oncogene, which is frequently mutated in human cancers. The compound is part of ongoing research efforts to develop targeted therapies that can improve outcomes for patients with KRAS-driven malignancies.
The synthesis of KRAS G12C inhibitor 56 involves several key steps, typically starting with the design of a molecular scaffold that can effectively interact with the target protein. The synthesis can be achieved through:
The synthesis often involves:
The molecular structure of KRAS G12C inhibitor 56 features a core scaffold capable of forming covalent bonds with the cysteine residue at position 12 of the KRAS protein. This interaction stabilizes the inactive GDP-bound state of KRAS.
KRAS G12C inhibitor 56 primarily undergoes a nucleophilic attack on the electrophilic carbon of the acrylamide moiety by the thiol group of cysteine-12 in KRAS. This reaction forms a stable covalent bond, effectively inhibiting the protein's function.
The mechanism by which KRAS G12C inhibitor 56 exerts its effects involves:
KRAS G12C inhibitor 56 is primarily used in:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: